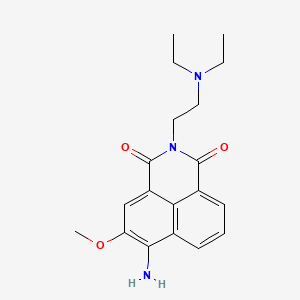
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl side chain, and a methoxy group attached to a benzoisoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is to use a benzoisoquinoline derivative as the starting material, which undergoes a series of reactions including nitration, reduction, and alkylation to introduce the amino and diethylaminoethyl groups. The methoxy group is usually introduced through a methylation reaction using a suitable methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are carefully designed to ensure the safety and reproducibility of the synthesis on a larger scale.
化学反应分析
Types of Reactions
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoisoquinoline compounds.
科学研究应用
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: A compound with a similar amino group and potential biological activities.
4-Amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamide: Another compound with an amino group and a complex structure.
Uniqueness
6-Amino-2-(2-(diethylamino)ethyl)-5-methoxy-1H-benzo(de)isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups and its benzoisoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
81197-88-8 |
|---|---|
分子式 |
C19H23N3O3 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
6-amino-2-[2-(diethylamino)ethyl]-5-methoxybenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H23N3O3/c1-4-21(5-2)9-10-22-18(23)13-8-6-7-12-16(13)14(19(22)24)11-15(25-3)17(12)20/h6-8,11H,4-5,9-10,20H2,1-3H3 |
InChI 键 |
NUQVNLWLYAMSNP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC3=C2C(=CC(=C3N)OC)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


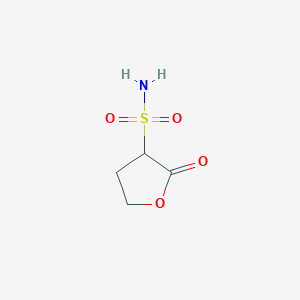

![2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)


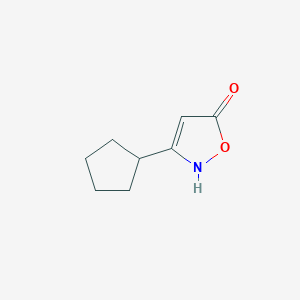
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)
![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)
![N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12884441.png)
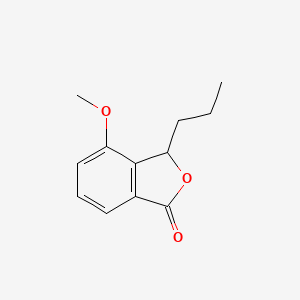
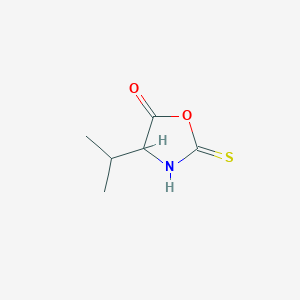
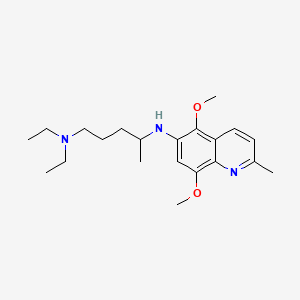
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
